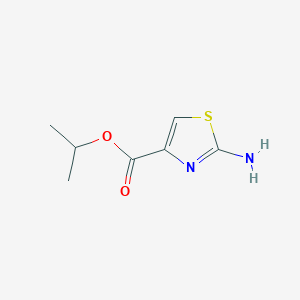

Isopropyl 2-aminothiazole-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-amino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4(2)11-6(10)5-3-12-7(8)9-5/h3-4H,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUIUGKJMDHXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CSC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isopropyl 2 Aminothiazole 4 Carboxylate and Its Analogues

Classical Hantzsch Thiazole (B1198619) Synthesis Adapted for 4-Carboxylate Esters

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. clockss.orgchemicalbook.comresearchgate.net The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). researchgate.netyoutube.comyoutube.com For the synthesis of 2-aminothiazole-4-carboxylate esters, this reaction is adapted by using α-halo-β-ketoesters as the key starting material. The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.comyoutube.com

Condensation Reactions of Thiourea with α-Halo-β-ketoesters

The direct condensation of thiourea with an α-halo-β-ketoester is the most straightforward application of the Hantzsch synthesis for this class of compounds. The process typically involves reacting a pre-halogenated β-ketoester, such as ethyl 2-chloroacetoacetate or its bromo-analogue, with thiourea. chemicalbook.com A significant advancement involves the in situ halogenation of the β-keto ester, which avoids the need to handle the often unstable α-halocarbonyl compounds separately. organic-chemistry.org

One common method uses N-bromosuccinimide (NBS) as a halogenating agent for the β-keto ester in an aqueous medium, followed by cyclization with thiourea. organic-chemistry.orgorganic-chemistry.org This approach is considered a green chemistry method as it can be performed in water, often enhanced by a catalyst. organic-chemistry.org For instance, the reaction of ethyl acetoacetate (B1235776) with NBS and thiourea proceeds efficiently to yield the corresponding ethyl 2-aminothiazole-4-carboxylate. organic-chemistry.org Another variation involves using iodine as the halogen source. researchgate.net

Table 1: Hantzsch Synthesis via in situ Halogenation

| β-Keto Ester | Halogen Source | Reactant | Catalyst/Medium | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl Acetoacetate | N-Bromosuccinimide (NBS) | Thiourea | β-Cyclodextrin in Water | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 94% | organic-chemistry.org |

| Methyl Acetoacetate | Iodine | Thiourea | Montmorillonite-K10 in DMSO | Methyl 2-amino-4-methylthiazole-5-carboxylate | High | researchgate.net |

Variations with α-Halocarbonyl Compounds and Substituted Thioureas

The versatility of the Hantzsch synthesis is expanded by employing a variety of α-halocarbonyl compounds and substituted thioureas to generate a library of analogues. clockss.org Substituted thioureas, such as N-methylthiourea, N-allylthiourea, and N-phenylthiourea, can be reacted with α-halo-β-ketoesters to produce N-substituted 2-aminothiazole (B372263) derivatives. clockss.org For example, reacting various aryl methyl ketones with copper(II) bromide to form the α-bromo intermediate, followed by condensation with N-substituted thioureas, yields a range of 2-(substituted-amino)-4-arylthiazoles in good to excellent yields (68-88%). clockss.org

The reaction can also be performed in a heated microreactor system under electro-osmotic flow, allowing for rapid analogue synthesis. nih.gov In such a system, ring-substituted 2-bromoacetophenones were reacted with 1-substituted-2-thioureas at 70°C, demonstrating conversions similar to or greater than traditional macroscale batch syntheses. nih.gov Furthermore, α-arylaminoketones have been used as α-haloketone analogues in reactions with thiourea, providing a novel route to construct the thiazole core from different precursors. researchgate.net

Modern and Efficient Synthetic Approaches

To overcome some limitations of the classical Hantzsch synthesis, such as the use of hazardous reagents and harsh conditions, modern methods have been developed. organic-chemistry.org These include electrochemical pathways, one-pot multicomponent reactions, and advanced catalytic systems that offer improved efficiency, sustainability, and substrate scope.

Electrochemical Synthesis Pathways from Active Methylene (B1212753) Ketones

Electrochemical synthesis represents a green and efficient alternative for preparing 2-aminothiazoles, as it avoids the need for external chemical oxidants and the pre-functionalization of substrates. beilstein-journals.orgnih.gov This method can be applied to active methylene ketones, such as β-ketoesters, reacting them with thiourea in an undivided cell. beilstein-journals.org

In a typical setup, constant current electrolysis is performed using graphite (B72142) plate electrodes. beilstein-journals.org Ammonium iodide (NH4I) often serves as a redox mediator, where the in situ-generated iodine is proposed to be the active halogenating species that forms an α-iodoketone intermediate. beilstein-journals.org This intermediate then undergoes the classical Hantzsch condensation with thiourea. beilstein-journals.org The addition of an organocatalyst, such as DL-alanine, has been shown to assist the reaction. beilstein-journals.orgnih.gov This electrochemical protocol is compatible with various active methylene ketones, including β-ketoesters, β-keto amides, and β-keto nitriles, and has been successfully demonstrated on a gram scale. beilstein-journals.org

One-Pot Multicomponent Reactions for Thiazole Ring Formation

One-pot multicomponent reactions (MCRs) are highly efficient as they avoid the isolation and purification of intermediates, saving time and resources. clockss.org Several one-pot strategies have been developed for 2-aminothiazole-4-carboxylate synthesis. clockss.orgorganic-chemistry.org

A notable example involves the reaction of a β-keto ester, a halogenating agent like N-bromosuccinimide (NBS), and thiourea in a single vessel. organic-chemistry.orgorganic-chemistry.org This process combines the α-halogenation and the subsequent cyclocondensation steps seamlessly. organic-chemistry.org Similarly, a facile one-pot synthesis can be achieved by reacting aromatic methyl ketones with thiourea in the presence of copper(II) bromide, which facilitates an α-bromination/cyclization process. clockss.org Another approach uses trichloroisocyanuric acid (TCCA) as a green source of halogen ions in the presence of a magnetic nanocatalyst. rsc.org The reaction first forms the chloromethylene carbonyl intermediate, which then reacts with thiourea to yield the final 2-aminothiazole product. nih.gov

Catalyst-Mediated Synthesis of 2-Aminothiazoles

The use of catalysts can significantly enhance the rate and efficiency of 2-aminothiazole synthesis. A wide range of catalysts, from simple organocatalysts to complex nanosystems, have been employed.

Supramolecular Catalysis: β-cyclodextrin has been used as a supramolecular catalyst in the one-pot synthesis of 2-aminothiazole-5-carboxylates in water. organic-chemistry.org The hydrophobic cavity of β-cyclodextrin is believed to encapsulate the reactants, enhancing their solubility and facilitating the reaction in an aqueous environment. organic-chemistry.org This system allows for excellent yields (87–94%) and the catalyst can be recovered and reused. organic-chemistry.org

Clay Catalysis: Montmorillonite-K10, a type of clay, has been utilized as a recoverable catalyst for the one-pot synthesis of 2-aminothiazoles from methyl carbonyl compounds and thiourea in DMSO at 80 °C. researchgate.net

Nanocatalysis: A magnetically recoverable nanocatalyst, Ca/4-MePy-IL@ZY-Fe3O4, has been designed for the synthesis of 2-aminothiazoles. nih.gov This multifunctional catalyst facilitates the reaction of methyl ketones and thiourea with TCCA as the halogen source, achieving high yields under relatively mild conditions. The catalyst can be easily separated using an external magnet and reused for multiple cycles without a significant loss of activity. nih.gov

Organocatalysis: Amino acids, such as DL-alanine, have been reported to work as green organocatalysts, particularly in assisting the electrochemical synthesis of 2-aminothiazoles. beilstein-journals.org

Table 2: Modern Catalytic Approaches to 2-Aminothiazole Synthesis

| Catalyst Type | Specific Catalyst | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Supramolecular | β-Cyclodextrin | β-Keto esters, NBS, Thiourea | Aqueous phase, high yields, recyclable catalyst | organic-chemistry.org |

| Electrochemical/Organocatalytic | DL-alanine with NH4I | Active methylene ketones, Thiourea | External oxidant-free, avoids pre-functionalization | beilstein-journals.orgnih.gov |

| Nanocatalyst | Ca/4-MePy-IL@ZY-Fe3O4 | Methyl ketones, TCCA, Thiourea | Magnetically recoverable, reusable, efficient | nih.gov |

| Clay Catalyst | Montmorillonite-K10 | Methyl carbonyls, Iodine, Thiourea | Heterogeneous, recoverable catalyst | researchgate.net |

Esterification Strategies for Isopropyl 2-aminothiazole-4-carboxylate

Esterification is a pivotal step in the synthesis of this compound. The choice between direct esterification and transesterification often depends on the availability and stability of the starting materials.

The direct esterification of 2-Aminothiazole-4-carboxylic acid with isopropanol (B130326) presents a straightforward route to the target compound. However, standard Fischer esterification conditions (strong acid and heat) can be harsh for the heterocyclic aminothiazole core. Consequently, milder, modern coupling methods are generally preferred to avoid potential side reactions and degradation.

One of the most effective methods is the Steglich esterification , which utilizes a carbodiimide (B86325), typically Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. organic-chemistry.org The reaction is catalyzed by a nucleophilic catalyst, most commonly 4-Dimethylaminopyridine (DMAP). organic-chemistry.orgorgsyn.org The O-acylisourea intermediate formed is highly reactive and readily undergoes nucleophilic attack by the alcohol, even sterically hindered ones like isopropanol, under mild, room-temperature conditions. organic-chemistry.orgorgsyn.org This method is advantageous as it avoids acidic conditions that could compromise the integrity of the thiazole ring or the amino group. organic-chemistry.org

Another mild and efficient reagent for this transformation is 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). researchgate.net This reagent facilitates the direct condensation of carboxylic acids and alcohols, including isopropanol, into their corresponding esters in high yields. The reaction typically proceeds in a suitable organic solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as N-methylmorpholine. researchgate.net

Table 1: Reagents for Direct Esterification of 2-Aminothiazole-4-carboxylic Acid

| Activating Agent | Catalyst/Base | Typical Solvent | Conditions | Reference |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Room Temperature | organic-chemistry.orgorgsyn.org |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) | N-Methylmorpholine | Tetrahydrofuran (THF) | Room Temperature | researchgate.net |

Transesterification is an alternative and powerful strategy, particularly when a different alkyl ester, such as the commercially available Ethyl 2-aminothiazole-4-carboxylate, is used as the starting material. nih.gov This process involves exchanging the ethyl group of the ester with an isopropyl group from isopropanol.

The reaction is typically catalyzed to achieve reasonable reaction rates and yields. Lewis acids are particularly effective for this purpose. For instance, Scandium(III) triflate (Sc(OTf)₃) has been shown to be an efficient catalyst for the direct transesterification of carboxylic esters with various alcohols, including isopropanol, under reflux conditions. organic-chemistry.org The use of microwave irradiation in conjunction with such catalysts can significantly reduce reaction times while maintaining high yields. organic-chemistry.org Other catalysts, such as K₂HPO₄, have also been employed for transesterification, highlighting the versatility of this approach under mild conditions. organic-chemistry.org Supercritical conditions using excess alcohol can also drive the reaction to completion but require specialized equipment. mdpi.com

Table 2: Catalysts for Transesterification to this compound

| Catalyst | Alcohol | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Scandium(III) triflate (Sc(OTf)₃) | Isopropanol | Reflux / Microwave | Efficient catalysis, reduced reaction time with microwave | organic-chemistry.org |

| Potassium Phosphate, dibasic (K₂HPO₄) | Isopropanol | Mild Conditions | Tolerates various functional groups | organic-chemistry.org |

| None (Supercritical) | Isopropanol | High Temperature & Pressure | Promotes homogeneous phase and high conversion | mdpi.com |

Chemical Reactivity and Derivatization Pathways of Isopropyl 2 Aminothiazole 4 Carboxylate

Transformations at the 2-Amino Group

The 2-amino group is the most reactive site for many transformations due to the nucleophilicity of the exocyclic nitrogen atom. This allows for reactions such as acylation, condensation, and cyclization.

Acylation Reactions (e.g., Amide Formation)

The 2-amino group of isopropyl 2-aminothiazole-4-carboxylate readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acylated amide derivatives. nih.govresearchgate.net This reaction typically proceeds by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. nih.gov For instance, reaction with agents like chloroacetyl chloride in the presence of a base like pyridine (B92270) yields chloroacetamide derivatives. nih.govresearchgate.net Similarly, acylation with benzoyl chlorides can be achieved. nih.gov These reactions are fundamental in modifying the electronic properties and steric bulk around the thiazole (B1198619) core.

The general reaction involves treating the aminothiazole with an acyl halide or anhydride, often in a solvent like pyridine or in the presence of a non-nucleophilic base to neutralize the acid byproduct. nih.gov

Table 1: Examples of Acylation Reactions This table is generated based on representative acylation reactions of aminothiazole cores.

| Acylating Agent | Product Type | Reference |

|---|---|---|

| Chloroacetyl Chloride | N-(4-(isopropoxycarbonyl)thiazol-2-yl)chloroacetamide | nih.gov |

| Substituted Benzoyl Chlorides | N-(4-(isopropoxycarbonyl)thiazol-2-yl)benzamide | nih.gov |

| Acetic Anhydride | N-(4-(isopropoxycarbonyl)thiazol-2-yl)acetamide | nih.gov |

| 3,4,5-Trimethoxybenzoyl chloride | Isopropyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate | nih.gov |

Condensation Reactions Leading to Schiff Bases

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netnih.gov This reaction is typically catalyzed by a few drops of an acid, such as glacial acetic acid, and involves the nucleophilic attack of the amine on the carbonyl group, followed by the elimination of a water molecule. researchgate.netnih.gov

The reaction is usually carried out by refluxing equimolar amounts of the aminothiazole and the carbonyl compound in a suitable solvent like absolute ethanol (B145695). nih.gov A wide variety of aromatic and heterocyclic aldehydes have been used to synthesize a diverse library of Schiff bases derived from the aminothiazole scaffold. researchgate.netorientjchem.org

Table 2: Synthesis of Schiff Bases from Ethyl 2-aminothiazole-4-carboxylate Data derived from studies on ethyl 2-aminothiazole-4-carboxylate, a closely related analogue.

| Carbonyl Compound | Reaction Conditions | Product (Schiff Base) | Reference |

|---|---|---|---|

| Vanillin | Absolute ethanol, glacial acetic acid, reflux | Ethyl 2-((4-hydroxy-3-methoxybenzylidene)amino)thiazole-4-carboxylate | nih.govnih.gov |

| 4-Hydroxybenzaldehyde | Absolute ethanol, glacial acetic acid, reflux | Ethyl 2-((4-hydroxybenzylidene)amino)thiazole-4-carboxylate | nih.govnih.gov |

| 4-Nitrobenzaldehyde | Absolute ethanol, glacial acetic acid, reflux | Ethyl 2-((4-nitrobenzylidene)amino)thiazole-4-carboxylate | nih.gov |

| Salicylaldehyde | Absolute ethanol, glacial acetic acid, reflux | Ethyl 2-((2-hydroxybenzylidene)amino)thiazole-4-carboxylate | nih.gov |

Nucleophilic Substitution and Cyclization Reactions

The 2-amino group can act as a binucleophile, participating in reactions that lead to the formation of fused heterocyclic systems. A prominent example is the synthesis of thiazolo[3,2-a]pyrimidines. researchgate.netresearchgate.netnih.gov These reactions often proceed through an initial reaction at the 2-amino group followed by an intramolecular cyclization.

For instance, a three-component reaction between a 2-aminothiazole (B372263) derivative, an aromatic aldehyde, and a β-ketoester like ethyl acetoacetate (B1235776) can yield thiazolo[3,2-a]pyrimidine structures. researchgate.net The reaction mechanism typically involves the formation of an intermediate that undergoes cyclodehydration to form the fused bicyclic system. nih.gov Polyphosphoric acid is often used as a catalyst and dehydrating agent for such intramolecular cyclizations. nih.gov

Formation of Thiourea (B124793) Derivatives

The nucleophilic 2-amino group readily reacts with isothiocyanates to form N,N'-disubstituted thiourea derivatives. nih.govsemanticscholar.org This addition reaction involves the attack of the amino nitrogen on the electrophilic carbon of the isothiocyanate group (-N=C=S). nih.gov

The synthesis is generally straightforward, often involving stirring the 2-aminothiazole derivative with a substituted isothiocyanate in a suitable solvent. nih.govsemanticscholar.org For example, ethyl 2-aminothiazole-4-carboxylate reacts with various phenyl isothiocyanate derivatives to yield the corresponding 1-(4-(ethoxycarbonyl)thiazol-2-yl)-3-phenylthioureas. nih.govsemanticscholar.org These thiourea derivatives can serve as intermediates for further cyclization reactions. nih.gov

Table 3: Synthesis of Thiourea Derivatives This table is generated based on representative reactions of aminothiazole cores with isothiocyanates.

| Isothiocyanate | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|

| Phenyl isothiocyanate | - | 1-(4-(isopropoxycarbonyl)thiazol-2-yl)-3-phenylthiourea | nih.govsemanticscholar.org |

| Glucopyranosyl isothiocyanate | Microwave | Glucose-conjugated thiourea derivative | nih.gov |

Reactions Involving the 4-Carboxylate Ester Group

The isopropyl ester at the 4-position of the thiazole ring is susceptible to reactions typical of carboxylic acid esters, most notably hydrolysis.

Hydrolysis to 2-Aminothiazole-4-carboxylic Acid

The isopropyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding 2-aminothiazole-4-carboxylic acid. nih.gov Base-catalyzed hydrolysis, or saponification, is commonly employed. This reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, often in a co-solvent like methanol (B129727) or ethanol to ensure solubility of the ester. nih.gov

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. Subsequent protonation of the resulting carboxylate salt during acidic workup yields the final carboxylic acid. This transformation is a key step when the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation. nih.gov

Amidation and Hydrazide Formation

The ester moiety of this compound is a versatile handle for the synthesis of amide and hydrazide derivatives. These transformations are fundamental in medicinal chemistry for creating new chemical entities with modified physicochemical properties and biological activities.

Amidation: The conversion of the isopropyl ester to an amide is typically achieved through standard peptide coupling protocols. Although direct amidation of the isopropyl ester can be challenging, a common strategy involves the initial hydrolysis of the ester to the corresponding carboxylic acid (2-aminothiazole-4-carboxylic acid), followed by coupling with a desired amine. This two-step process is facilitated by carbodiimide (B86325) reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an auxiliary nucleophile like hydroxybenzotriazole (B1436442) (HOBt) to minimize side reactions and improve efficiency. nih.gov This method allows for the formation of a diverse range of N-substituted amides.

Hydrazide Formation: The synthesis of the corresponding acid hydrazide is a more direct transformation. It is accomplished by reacting the parent ester, this compound (or its ethyl ester analogue), with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), typically in an alcoholic solvent like ethanol. nih.govsemanticscholar.org The reaction is generally driven to completion by heating the mixture under reflux. nih.gov The resulting 2-aminothiazole-4-carbohydrazide is a key intermediate, as the hydrazide group can be further derivatized to form hydrazones or participate in cyclization reactions to generate various heterocyclic systems. semanticscholar.org

Table 1: Synthesis of Amide and Hydrazide Derivatives

| Product Type | Starting Material | Reagents & Conditions | Resulting Functional Group | Ref. |

| Amide | 2-Aminothiazole-4-carboxylic acid | Amine, EDCI, HOBt | Carboxamide (-CONH-R) | nih.gov |

| Hydrazide | Ethyl 2-aminothiazole-4-carboxylate | Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol, Reflux | Carbohydrazide (-CONHNH₂) | nih.govsemanticscholar.org |

Ester Exchange Reactions

Ester exchange, or transesterification, is a fundamental reaction in which the alkoxy group of an ester is replaced by another. For this compound, this would involve reacting the compound with a different alcohol (R'-OH) to replace the isopropoxy group with a new alkoxy group (-OR').

This process can be catalyzed by either an acid or a base.

Acid-catalyzed transesterification: Typically involves heating the isopropyl ester in a large excess of the desired alcohol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The equilibrium is driven towards the product by using the new alcohol as the solvent.

Base-catalyzed transesterification: This method uses a catalytic amount of a strong base, such as the corresponding alkoxide (e.g., sodium ethoxide for exchange with ethanol). This method is often faster but can be complicated by saponification if water is present.

While chemically plausible and a standard transformation for esters, specific documented examples of ester exchange reactions starting directly from this compound were not prominent in the surveyed literature. However, the synthesis of various alkyl esters (e.g., methyl, ethyl) of 2-aminothiazole-4-carboxylic acid is well-established, often by direct esterification of the parent carboxylic acid.

Table 2: General Scheme for Ester Exchange

| Reaction | Reactants | Catalyst (Example) | Product |

| Transesterification | This compound, New Alcohol (R'-OH) | Acid (H₂SO₄) or Base (NaOR') | Alkyl 2-aminothiazole-4-carboxylate (R' ester) |

Modifications and Functionalization of the Thiazole Ring System

Substitution Reactions at the C-5 Position

The C-5 position of the 2-aminothiazole ring is nucleophilic and susceptible to electrophilic substitution. The electron-donating effect of the amino group at C-2 and the ring sulfur atom activates the C-5 position for reactions with various electrophiles.

A primary example of this reactivity is halogenation , particularly bromination. The reaction of a 2-aminothiazole-4-carboxylate ester with a brominating agent like N-bromosuccinimide (NBS) or molecular bromine can selectively introduce a bromine atom at the C-5 position. nih.govsemanticscholar.org The resulting 5-bromo-2-aminothiazole-4-carboxylate is a valuable intermediate. The bromo-substituent can then be used in a variety of cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or other carbon-based fragments, significantly increasing molecular complexity. semanticscholar.org This highlights the C-5 position as a critical node for structural diversification. nih.gov

Table 3: Example of C-5 Position Substitution

| Reaction Type | Substrate | Reagent | Product | Ref. |

| Electrophilic Bromination | 2-Aminothiazole derivative | N-Bromosuccinimide (NBS) | 2-Amino-5-bromothiazole derivative | semanticscholar.orgnih.gov |

| Suzuki Coupling | 2-Amino-5-bromothiazole derivative | Arylboronic acid, Palladium catalyst | 2-Amino-5-arylthiazole derivative | semanticscholar.org |

Annulation Reactions for Fused Heterocyclic Systems (e.g., Thiazolopyrimidines, Imidazothiazoles)

Annulation reactions involving the 2-aminothiazole core are a powerful strategy for constructing fused bicyclic and polycyclic heterocyclic systems. These reactions typically utilize the nucleophilicity of the endocyclic ring nitrogen and the exocyclic amino group.

Thiazolopyrimidines and Related Systems: Derivatives of this compound are valuable precursors for synthesizing fused pyrimidine (B1678525) systems like thiazolo[4,5-d]pyridazines. A representative synthesis involves a multi-step sequence starting from the ethyl ester analog. nih.govsemanticscholar.org The ester is first converted to a thiourea derivative via reaction with an isothiocyanate. This is followed by hydrazinolysis to form a carbohydrazide, which is subsequently acylated and cyclized to yield the fused thiazolo[4,5-d]pyridazine (B3050600) ring system. nih.govsemanticscholar.org

Imidazothiazoles: The synthesis of imidazo[2,1-b]thiazoles can also be achieved starting from 2-aminothiazole precursors. This transformation involves the reaction of the 2-amino group with an α-halocarbonyl compound. For instance, reacting a 2-aminothiazole with α-bromo-3-methoxyacetophenone in refluxing ethanol leads to the formation of a 6-arylimidazo[2,1-b]thiazole derivative through an initial N-alkylation followed by intramolecular cyclization. nih.gov

These annulation strategies provide access to a wide range of structurally complex heterocyclic frameworks that are of significant interest in medicinal chemistry.

Table 4: Examples of Annulation Reactions

| Target Fused System | Precursor Type | Key Reagents/Steps | Ref. |

| Thiazolo[4,5-d]pyridazine | Ethyl 2-aminothiazole-4-carboxylate | 1. Isothiocyanate2. Hydrazine Hydrate3. Acylation4. Cyclization | nih.govsemanticscholar.org |

| Imidazo[2,1-b]thiazole | 2-Aminothiazole | α-Halocarbonyl compound (e.g., α-bromoacetophenone), Ethanol, Heat | nih.gov |

Structural Elucidation and Advanced Characterization of Isopropyl 2 Aminothiazole 4 Carboxylate and Its Derivatives

X-ray Crystallography Studies

General studies on related compounds show that the 2-aminothiazole (B372263) moiety is a robust hydrogen-bonding motif. researchgate.netuq.edu.au In the solid state, these structures often exhibit extensive hydrogen-bonding networks, typically involving the exocyclic amino group and the endocyclic thiazole (B1198619) nitrogen atom, which act as hydrogen bond donors and acceptors, respectively. researchgate.netuq.edu.auresearchgate.net These interactions commonly lead to the formation of centrosymmetric dimers and more extended supramolecular chains. researchgate.netqut.edu.au

Specific experimental data on the molecular geometry and solid-state conformation of Isopropyl 2-aminothiazole-4-carboxylate are not available.

A detailed analysis of the hydrogen bonding network and supramolecular assembly for this compound cannot be provided without experimental crystallographic data. However, in studies of related 2-aminothiazole carboxylic acid derivatives, the primary hydrogen bond interaction is often a dimer association between the carboxylate groups and the amine/heterocyclic nitrogen sites. researchgate.netqut.edu.au

A specific investigation into steric interactions and bond angle distortions for this compound is not possible without precise crystallographic data.

Spectroscopic Analysis for Structural Assignment

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound. The following sections detail the expected and observed signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The NMR spectra of this compound can be reliably predicted based on data from its close analogue, Ethyl 2-aminothiazole-4-carboxylate. nih.gov

For the ¹H NMR spectrum, the core protons of the aminothiazole ring are expected at specific chemical shifts. A singlet corresponding to the proton at the C5 position of the thiazole ring is anticipated, alongside a broad singlet for the amino (-NH₂) protons. nih.gov The isopropyl group would be characterized by a septet for the methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield. Carbons within the thiazole ring (C2, C4, and C5) have characteristic chemical shifts, with the C2 carbon bearing the amino group appearing at the most downfield position among the ring carbons. nih.govrsc.org The carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Data for the thiazole ring and amino group are based on the reported values for Ethyl 2-aminothiazole-4-carboxylate in DMSO-d₆. nih.gov Isopropyl group shifts are estimated based on standard values.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Thiazole-H (C5-H) | ~7.41 | s (singlet) | C=O (Ester) | ~162 |

| -NH₂ | ~5.85 | s (singlet, broad) | C2 (Thiazole) | ~166 |

| -O-CH(CH₃)₂ | ~4.9-5.1 | sept (septet) | C4 (Thiazole) | ~144 |

| -O-CH(CH₃)₂ | ~1.2-1.4 | d (doublet) | C5 (Thiazole) | ~122 |

| -O-CH(CH₃)₂ | ~68-70 | |||

| -O-CH(CH₃)₂ | ~21-22 |

Infrared (IR) spectroscopy is a key method for identifying the principal functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of the amine, ester, and thiazole ring moieties. Data from the closely related Ethyl 2-aminothiazole-4-carboxylate shows strong characteristic peaks that are directly comparable. nih.gov

The N-H stretching vibrations of the primary amino group (-NH₂) are expected to appear as a pair of bands in the region of 3150-3300 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the ester functional group is a prominent feature, typically observed around 1690 cm⁻¹. nih.gov The stretching vibration of the C=N bond within the thiazole ring gives rise to a peak in the 1610-1620 cm⁻¹ region. Additionally, C-H stretching vibrations from the isopropyl group and the thiazole ring are expected just above 3000 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound Data based on reported values for Ethyl 2-aminothiazole-4-carboxylate. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H stretch | Primary Amine (-NH₂) | 3300–3150 | nih.gov |

| C-H stretch | Alkyl / Aromatic | ~3000 | nih.gov |

| C=O stretch | Ester | ~1690 | nih.gov |

| C=N stretch | Thiazole Ring | ~1616 | nih.gov |

| C=C stretch | Thiazole Ring | ~1513 | nih.gov |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is an indispensable analytical technique for the confirmation of the molecular weight and elucidation of the structure of newly synthesized compounds like this compound. The calculated molecular weight of this compound (C₇H₁₀N₂O₂S) is approximately 186.23 g/mol . In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as a protonated molecular ion [M+H]⁺, which would present a peak at an m/z (mass-to-charge ratio) of approximately 187.24. This confirmation of the molecular ion peak is the primary step in structural verification. nih.govresearchgate.net

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting pattern provides a fingerprint of the molecule's structure. The fragmentation of this compound is expected to follow predictable pathways based on its functional groups: the aminothiazole core, the isopropyl group, and the ester linkage. libretexts.org

Key fragmentation patterns anticipated for this compound include:

Loss of the Isopropyl Group: Cleavage of the isopropyl cation ([C₃H₇]⁺), resulting in a fragment corresponding to 2-aminothiazole-4-carboxylic acid.

Loss of Propene: A characteristic fragmentation for isopropyl esters, involving a McLafferty-type rearrangement, would lead to the loss of propene (C₃H₆).

Ester Fragmentation: Cleavage of the C-O bond of the ester can result in the loss of the isopropoxy radical (•OCH(CH₃)₂) or the entire isopropoxycarbonyl group. libretexts.org

Thiazole Ring Fragmentation: While the thiazole ring is relatively stable, characteristic cleavages can occur under higher energy conditions, providing further structural confirmation. nist.gov

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure and molecular weight.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Description | Chemical Formula of Loss | Predicted m/z of Fragment Ion |

| Protonated Molecular Ion [M+H]⁺ | N/A | 187.24 |

| Loss of Propene (C₃H₆) | C₃H₆ | 145.02 |

| Loss of Isopropyl Group (C₃H₇) | C₃H₇ | 144.00 |

| Loss of Isopropoxy Group (OC₃H₇) | OC₃H₇ | 128.01 |

| Loss of CO₂ from Acid Fragment | C₄H₅N₂S⁺ | 113.02 |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to supplement experimental data, offering deep insights into the molecular properties of this compound. Theoretical studies enable the prediction of electronic structure, conformational preferences, and the nature of non-covalent interactions, which are crucial for understanding the molecule's behavior and reactivity.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the electronic properties of 2-aminothiazole derivatives. nih.govresearchgate.net These calculations provide optimized molecular geometry and a detailed picture of the electron distribution within the molecule.

For this compound, DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich 2-aminothiazole ring, indicating this moiety is the likely site of electrophilic attack. The LUMO is expected to be distributed across the carboxylate group and the thiazole ring.

The HOMO-LUMO energy gap is a critical parameter for predicting molecular reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net By calculating these values, the chemical reactivity of the molecule can be predicted. Furthermore, DFT can generate an electrostatic potential (ESP) map, which visually identifies the electron-rich (negative potential, e.g., around the nitrogen and oxygen atoms) and electron-poor (positive potential, e.g., around the amino hydrogens) regions of the molecule, predicting sites for nucleophilic and electrophilic attack, respectively. mdpi.com

Table 2: Key Parameters from DFT Calculations and Their Significance

| Calculated Parameter | Significance for this compound |

| HOMO Energy | Indicates the ability to donate electrons; related to ionization potential. |

| LUMO Energy | Indicates the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | Predicts chemical reactivity and kinetic stability. A smaller gap suggests higher polarizability and reactivity. researchgate.net |

| Electrostatic Potential (ESP) | Maps electron density to predict sites for intermolecular interactions and chemical reactions. mdpi.com |

| Mulliken/NBO Charges | Quantifies the charge distribution on each atom, identifying electrophilic and nucleophilic centers. |

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of this compound arises from the potential for rotation around several single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by exploring the potential energy surface (PES), which maps the molecule's energy as a function of its geometry, typically by systematically varying key dihedral angles. researchgate.netresearchgate.net

For this molecule, the critical dihedral angles to consider are:

τ₁: Rotation around the C4-C(carbonyl) bond, which determines the orientation of the ester group relative to the thiazole ring.

τ₂: Rotation around the C(carbonyl)-O(isopropyl) bond.

τ₃: Rotation around the O-CH(isopropyl) bond.

Studies on related structures, such as carvacrol (B1668589) derivatives, have shown that the rotational barrier for an isopropyl group can be significant (14–17 kcal/mol), leading to distinct, slowly exchanging conformers at room temperature. nih.gov Similarly, for this compound, steric hindrance between the isopropyl group and the thiazole ring likely influences the rotational barrier and preferred conformations. The most stable conformers will correspond to the global and local minima on the calculated PES. These low-energy conformations are stabilized by minimizing steric clashes and optimizing favorable electronic and intramolecular interactions.

Table 3: Dihedral Angles for Conformational Analysis

| Dihedral Angle | Defining Atoms | Description of Rotation |

| τ₁ | N3-C4-C(carbonyl)=O | Orientation of the ester relative to the thiazole ring. |

| τ₂ | C4-C(carbonyl)-O-CH | Rotation of the isopropyl group around the ester C-O bond. |

| τ₃ | C(carbonyl)-O-CH-(CH₃)₂ | Rotation of the methyl groups of the isopropyl moiety. |

Molecular Modeling for Understanding Intramolecular and Intermolecular Interactions

Molecular modeling is crucial for visualizing and quantifying the non-covalent forces that govern the structure and crystal packing of this compound. These interactions can be both within a single molecule (intramolecular) and between adjacent molecules (intermolecular).

Intramolecular Interactions: The specific geometry of the molecule can be stabilized by intramolecular hydrogen bonds. A likely interaction is the formation of a five or six-membered ring through a hydrogen bond between the hydrogen of the 2-amino group (donor) and either the thiazole ring nitrogen (N3) or the carbonyl oxygen of the ester group (acceptor). Such interactions are known to significantly influence the conformational preferences of thiazole-amino acid residues, favoring specific semi-extended conformations. researchgate.net

Table 4: Potential Hydrogen Bonding Interactions

| Interaction Type | Donor | Acceptor | Significance |

| Intramolecular | 2-Amino (-NH₂) | Thiazole Nitrogen (N3) | Stabilizes a specific planar conformation. |

| Intramolecular | 2-Amino (-NH₂) | Carbonyl Oxygen (C=O) | Influences the orientation of the ester group. |

| Intermolecular | 2-Amino (-NH₂) | Thiazole Nitrogen (N3) | Key interaction for dimer formation (R²₂(8) motif). nih.govuq.edu.au |

| Intermolecular | 2-Amino (-NH₂) | Carbonyl Oxygen (C=O) | Links molecules into chains or sheets. |

Mechanistic Investigations of Reactions Involving Isopropyl 2 Aminothiazole 4 Carboxylate

Elucidation of Reaction Pathways and Intermediates

The primary route to Isopropyl 2-aminothiazole-4-carboxylate is through the Hantzsch thiazole (B1198619) synthesis. bepls.comresearchgate.net This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. tandfonline.com In the case of this compound, the key starting materials are an isopropyl α-haloacetoacetate and thiourea (B124793).

The generally accepted mechanism for the Hantzsch synthesis proceeds through several key steps. youtube.comchemhelpasap.com The reaction is initiated by a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the isopropyl α-haloacetoacetate. This initial step is an S_N2 reaction, resulting in the formation of an isothiouronium salt as a key intermediate. youtube.com

Following the formation of the isothiouronium salt, an intramolecular cyclization occurs. The amino group of the intermediate attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent dehydration of this cyclic intermediate, a step that is often acid or base-catalyzed, leads to the formation of the aromatic thiazole ring. The final product is this compound. The aromaticity of the thiazole ring provides a strong thermodynamic driving force for the final dehydration step. youtube.com

While the general pathway is well-established, the specific intermediates for the synthesis of this compound have not been isolated and characterized in detail in the reviewed literature. However, based on the general mechanism, the following intermediates are proposed:

| Intermediate Name | Description |

| Isopropyl 2-bromo-3-oxobutanoate | A potential α-haloketone starting material. |

| Isothiouronium salt | Formed from the initial S_N2 reaction between the α-haloketone and thiourea. |

| 2-amino-5-(isopropoxycarbonyl)-4-hydroxy-4,5-dihydrothiazole | The cyclized, non-aromatic intermediate prior to dehydration. |

Subsequent reactions of this compound, such as the formation of Schiff bases, proceed via nucleophilic addition of the 2-amino group to an aldehyde or ketone, followed by dehydration to form the imine. bepls.com

Kinetic and Thermodynamic Considerations in Synthetic Transformations

The kinetics of the Hantzsch thiazole synthesis are influenced by several factors, including the nature of the reactants, the solvent, and the temperature. The initial S_N2 reaction is typically the rate-determining step. The rate of this step is dependent on the concentration of both the α-halocarbonyl compound and the thiourea.

| Factor | Influence on Kinetics and Thermodynamics |

| Temperature | Higher temperatures generally increase the reaction rate by providing the necessary activation energy. nih.gov |

| Reactant Concentration | The rate of the initial S_N2 reaction is dependent on the concentration of both reactants. |

| Aromaticity | The formation of the stable aromatic thiazole ring is a strong thermodynamic driving force for the reaction. youtube.com |

Role of Catalysts and Solvents in Reaction Selectivity and Efficiency

The choice of catalysts and solvents plays a critical role in the selectivity and efficiency of the synthesis of this compound and its subsequent reactions.

Catalysts:

While the Hantzsch synthesis can proceed without a catalyst, various catalysts have been employed to improve yields and reaction conditions. chemicalbook.com For the synthesis of related 2-aminothiazoles, both homogeneous and heterogeneous catalysts have been utilized. tandfonline.com

Acid Catalysts: Acidic conditions can promote the dehydration step of the Hantzsch synthesis. rsc.org For subsequent reactions, such as the formation of Schiff bases from this compound, a few drops of glacial acetic acid are often used as a catalyst. bepls.com

Base Catalysts: Bases like triethylamine (B128534) have been used in modified Hantzsch syntheses to facilitate the reaction, likely by deprotonating the thiourea and increasing its nucleophilicity. researchgate.net

Solid-Supported Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilicic acid, has been reported for the one-pot synthesis of Hantzsch thiazole derivatives, offering advantages like easy recovery and reusability. mdpi.comnih.gov

Biocatalysts: Lipase (B570770) has been explored as an environmentally friendly catalyst for the synthesis of 2,4-disubstituted thiazoles. nih.gov

Solvents:

The solvent can influence the reaction rate and selectivity by affecting the solubility of the reactants and stabilizing the transition states.

Protic Solvents: Ethanol (B145695) is a commonly used solvent for the Hantzsch synthesis, as it readily dissolves thiourea and the α-halocarbonyl compound. bepls.com Water has also been used, particularly in greener synthetic approaches. mdpi.com

Aprotic Solvents: Solvents like 1,4-dioxane (B91453) have been found to be superior for certain Hantzsch reactions. nih.gov

Solvent-Free Conditions: In some cases, the Hantzsch reaction can be carried out under solvent-free conditions, which is an environmentally friendly approach. organic-chemistry.org

The choice of solvent can also be critical for product isolation. For example, after the reaction in methanol (B129727), the addition of a weak base can cause the thiazole product to precipitate out of the solution. youtube.com

| Catalyst/Solvent | Role in Synthesis | Reference |

| Glacial Acetic Acid | Catalyst for Schiff base formation. | bepls.com |

| Triethylamine | Base catalyst in modified Hantzsch synthesis. | researchgate.net |

| Silica-supported tungstosilicic acid | Reusable solid acid catalyst. | mdpi.comnih.gov |

| Ethanol | Common protic solvent for Hantzsch synthesis. | bepls.com |

| 1,4-Dioxane | Effective aprotic solvent for some Hantzsch reactions. | nih.gov |

| Water | Green solvent for Hantzsch synthesis. | mdpi.com |

Applications of Isopropyl 2 Aminothiazole 4 Carboxylate As a Synthetic Building Block and Pharmacophore Precursor

Role in the Synthesis of Complex Heterocyclic Scaffolds

The 2-aminothiazole (B372263) moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. researchgate.netresearchgate.net Isopropyl 2-aminothiazole-4-carboxylate, and its ethyl ester analogue, are key starting materials for constructing more elaborate heterocyclic systems. mdpi.com The strategic placement of the amino and carboxylate groups allows for sequential or one-pot reactions to build fused ring systems or introduce various substituents.

A prominent example of its application is in the synthesis of the anticancer drug dasatinib (B193332). semanticscholar.orgresearchgate.net In several synthetic routes to dasatinib, a 2-aminothiazole-4-carboxylate core is utilized. For instance, ethyl 2-aminothiazole-4-carboxylate can be prepared via the Hantzsch thiazole (B1198619) synthesis from ethyl bromopyruvate and thiourea (B124793). nih.govresearchgate.net This intermediate then undergoes a series of reactions, including N-acylation, amidation, and coupling with other heterocyclic fragments, to yield the final complex structure of dasatinib. semanticscholar.orgresearchgate.net The isopropyl ester, while less commonly cited in the initial synthesis of dasatinib, serves as a direct analogue and can be used in similar synthetic strategies. vulcanchem.com

The reactivity of the 2-amino group allows for its conversion into various functionalities, such as amides, ureas, and sulfonamides, which can then be cyclized to form fused heterocyclic systems like thiazolo[4,5-d]pyridazines. mdpi.comnih.gov For example, reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives leads to thiourea intermediates that can be further cyclized. mdpi.comnih.gov

The following table summarizes the key reactants and products in the initial steps of synthesizing complex heterocyclic scaffolds from 2-aminothiazole-4-carboxylate esters.

| Starting Material | Reagent(s) | Product | Application | Reference(s) |

| Ethyl bromopyruvate, Thiourea | Ethanol (B145695) | Ethyl 2-aminothiazole-4-carboxylate | Intermediate for Schiff bases and other heterocycles | nih.govresearchgate.net |

| Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate, Hydrazine (B178648), Benzoyl chlorides | Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives | Fused heterocyclic scaffolds | mdpi.comnih.gov |

| (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | NBS, Thiourea | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Synthesis of Dasatinib | semanticscholar.org |

| 2-aminothiazole-4-carboxylate | 1-adamantanoyl chloride, Methyl magnesium bromide | Adamantane-substituted thiazole | Antimycobacterial agents | mdpi.com |

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies of Related Compounds

The 2-aminothiazole-4-carboxylate scaffold is a cornerstone for generating libraries of compounds for Structure-Activity Relationship (SAR) studies. By systematically modifying the substituents on the thiazole ring, researchers can probe the structural requirements for biological activity and optimize properties like potency and selectivity. nih.gov

SAR studies on various 2-aminothiazole derivatives have revealed key insights:

Substitution at the C2-amino group: Acylation or sulfonylation of the 2-amino group is a common strategy to introduce diverse side chains. mdpi.comresearchgate.net In a series of 2-aminothiazole sulfonamide derivatives, the nature of the substituent on the sulfonyl group was found to be critical for antioxidant activity. excli.de

Substitution at the C4-position: The ester group at C4, such as in this compound, is often a precursor to an amide functionality in many active compounds, including dasatinib. nih.govnih.gov The steric and electronic properties of the amide substituent are crucial for interaction with biological targets.

Substitution at the C5-position: Introduction of substituents at the C5 position of the thiazole ring can also significantly impact biological activity. For example, in a series of anticancer agents, the incorporation of a methyl group at the C5-position of the thiazole core led to a decrease in potency. nih.gov

The following table presents findings from SAR studies on related 2-aminothiazole derivatives.

| Compound Series | Key Finding | Biological Activity | Reference(s) |

| 2-aminothiazole derivatives | Bulky hydrophobic groups at the para-position of a phenyl ring attached to the thiazole were beneficial. | Anticancer | nih.gov |

| 2-aminothiazole derivatives | Introduction of a methyl group at the C4- or C5-position of the thiazole core decreased potency. | Anticancer | nih.gov |

| Thiazolyl carboxamide derivatives | A fluoro group at the para position or a chloro group on a benzamido substituent showed excellent XO inhibitory activity. | Gout and hyperuricemia | researchgate.net |

| Paeonol-2-aminothiazole-phenylsulfonyl derivatives | Fluorine and methoxy (B1213986) derivatives of the phenylsulfonyl scaffold showed potent cytotoxic effects. | Anticancer | mdpi.comnih.gov |

Molecular docking is a powerful computational tool used to predict the binding orientation of small molecules within the active site of a target protein. jocpr.com For derivatives of the 2-aminothiazole scaffold, docking studies have been instrumental in understanding their mechanism of action and in guiding the design of more potent and selective inhibitors.

In the context of kinase inhibition, the 2-aminothiazole core often forms key hydrogen bond interactions with the hinge region of the kinase domain. nih.gov For example, in the crystal structure of dasatinib bound to Abl kinase, the 2-aminothiazole moiety plays a critical role in anchoring the molecule in the ATP-binding site. nih.gov

Docking studies on various 2-aminothiazole derivatives have revealed common interaction patterns:

Hydrogen Bonding: The nitrogen atom of the thiazole ring and the exocyclic amino group are frequently involved in hydrogen bonds with amino acid residues in the protein's active site. jocpr.com

Hydrophobic Interactions: Substituents attached to the thiazole core can engage in hydrophobic interactions with nonpolar pockets of the binding site, contributing to binding affinity. nih.gov

A study on 2-aminothiazole derivatives as potential inhibitors of lipase (B570770) B from Mycobacterium tuberculosis used molecular docking to predict binding modes. The results showed that the thiazole ring and its substituents formed crucial interactions with amino acid residues like arginine and glycine (B1666218) in the active site. jocpr.com Similarly, docking studies of 2-aminothiazole derivatives targeting the Hec1/Nek2 protein in cancer have helped to elucidate the key interactions necessary for inhibitory activity. nih.gov

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The 2-aminothiazole scaffold has been utilized in the development of such probes.

For example, derivatives of 2-aminothiazole have been investigated as inhibitors of glutaminase (B10826351), an enzyme implicated in cancer metabolism. researchgate.net Through systematic SAR studies, researchers identified potent and selective inhibitors that could serve as chemical probes to investigate the role of glutaminase in cancer cells. researchgate.net The versatility of the 2-aminothiazole core allows for the incorporation of reporter tags or photo-cross-linking groups, further enhancing their utility as chemical probes.

The development of potent and selective kinase inhibitors based on the 2-aminothiazole scaffold, such as dasatinib, has also provided valuable tools for studying kinase signaling pathways. nih.gov These compounds can be used to probe the physiological and pathological roles of their target kinases.

Future Research Directions in Isopropyl 2 Aminothiazole 4 Carboxylate Chemistry

Development of Novel and Green Synthetic Methodologies

The classical Hantzsch synthesis for 2-aminothiazoles, while foundational, often involves harsh conditions and the use of hazardous reagents. jst.go.jpnih.gov Consequently, a significant future direction lies in the development of more sustainable and efficient synthetic protocols. The research impetus is on methodologies that offer advantages such as the use of non-toxic solvents, reduced reaction times, high yields, and the use of recyclable catalysts. nih.gov

Emerging green synthetic strategies that are ripe for further exploration in the context of Isopropyl 2-aminothiazole-4-carboxylate include:

Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate the one-pot synthesis of 2-aminothiazoles from α-bromoketones and thiourea (B124793), offering a rapid and efficient alternative to conventional heating. researchgate.netresearchgate.net

Ultrasound-Assisted Synthesis: Sonication provides a mechanical energy source that can promote reactions under milder conditions and in shorter timeframes. tandfonline.com The application of ultrasound to the synthesis of thiazole (B1198619) derivatives has been demonstrated to be an eco-friendly and efficient approach, often performed under solvent-free conditions. tandfonline.comtandfonline.com

Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed efficiently without a catalyst and in the absence of a solvent represents a pinnacle of green chemistry. Some methods have successfully synthesized 2-aminothiazoles in water at ambient temperature without any added catalyst. acs.org

Novel Catalytic Systems: Research into new catalysts that are inexpensive, recoverable, and environmentally benign is crucial. This includes the use of biodegradable catalysts like nanostarch, which can activate substrates through hydrogen bonding, and magnetically recoverable nanocatalysts that simplify product purification. nih.gov The use of polyethylene (B3416737) glycol (PEG) as a recyclable and effective reaction medium has also shown promise. nih.govjst.go.jp

| Methodology | Key Features | Example Conditions | Potential Advantages |

| Microwave Irradiation | Rapid, one-pot synthesis. researchgate.net | α-bromoketones, thiourea. researchgate.net | Reduced reaction time, increased energy efficiency. researchgate.net |

| Ultrasound-Assisted | Eco-friendly, efficient, often solvent-free. tandfonline.com | Thiocarbohydrazide, α-haloketones, 70°C, 20 min. tandfonline.com | High yields, pure products, short reaction times. tandfonline.com |

| PEG-400 Medium | Green, recyclable solvent. jst.go.jp | β-keto tosylates, thioureas, room temperature. nih.govjst.go.jp | Enhanced yield, environmentally benign. nih.govjst.go.jp |

| Magnetic Nanocatalyst | Recyclable, multifunctional catalyst. nih.gov | Acetophenone, thiourea, TCCA, EtOH, 80°C. nih.gov | Easy separation, catalyst reusability, green halogen source. nih.gov |

| Catalyst-Free in Water | Use of water as a green solvent, ambient temperature. acs.org | α-halocarbonyl compounds, thiourea, ambient temperature. acs.org | Environmentally friendly, simple, excellent yields. acs.org |

Advanced Spectroscopic and Structural Probes for Detailed Molecular Understanding

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is fundamental for rational drug design and the prediction of chemical reactivity. While standard techniques like NMR and IR spectroscopy are routinely used for characterization, future research will benefit from the application of more advanced methods. nih.gov

High-Resolution NMR Spectroscopy: Advanced 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is especially critical for complex derivatives. researchgate.net These techniques are invaluable for confirming the regiochemistry of substitutions on the thiazole ring.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for the unequivocal determination of molecular structure. Future work should aim to obtain crystal structures of this compound and its key derivatives to precisely map bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks. nih.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. nih.gov Further application of tandem mass spectrometry (MS/MS) can help elucidate fragmentation patterns, providing additional structural information.

| Technique | Information Provided | Application in Future Research |

| 1H and 13C NMR | Chemical environment of protons and carbons, connectivity. nih.govtandfonline.comrsc.org | Routine characterization, confirmation of substitution patterns, and elucidation of tautomeric forms in solution. researchgate.net |

| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C=N). nih.govresearchgate.net | Confirmation of successful derivatization, such as acylation of the amino group or conversion of the ester. nih.gov |

| Mass Spectrometry | Molecular weight and elemental composition (HRMS). | Unambiguous determination of molecular formulas for novel derivatives. nih.gov |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, angles, and intermolecular interactions. nih.gov | Definitive structural proof, understanding of solid-state packing, and validation of computational models. |

Computational Design and Prediction of Novel Derivatives with Tailored Chemical Properties

In silico methods are becoming indispensable in modern chemistry for accelerating the discovery of molecules with desired properties. Future research on this compound will increasingly leverage computational tools to guide synthetic efforts, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and a specific property (e.g., biological activity). nih.govnih.gov By developing robust QSAR models for a series of 2-aminothiazole (B372263) derivatives, researchers can predict the activity of yet-to-be-synthesized compounds and identify key structural features that influence their properties. nih.govtandfonline.com For example, 2D- and 3D-QSAR models have been successfully used to guide the modification of aminothiazole derivatives. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net For derivatives of this compound with potential biological applications, molecular docking can elucidate binding modes, predict binding affinities, and guide the design of more potent and selective analogues. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time, for instance, when complexed with a biological target. nih.govtandfonline.com These simulations can assess the stability of predicted binding poses from molecular docking and provide a more detailed understanding of the intermolecular interactions. tandfonline.com

| Computational Method | Purpose | Research Application |

| QSAR | Predict properties/activity based on chemical structure. nih.govtandfonline.com | Guide the design of new derivatives with enhanced properties by identifying key structural descriptors. nih.govnih.gov |

| Molecular Docking | Predict binding mode and affinity to a biological target. nih.govmdpi.com | Identify potential biological targets and design derivatives with improved binding interactions. researchgate.netijpsr.com |

| Molecular Dynamics | Simulate the motion and interaction of molecules over time. tandfonline.com | Assess the stability of ligand-protein complexes and refine understanding of binding interactions. nih.govtandfonline.com |

| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. tandfonline.commdpi.com | Early-stage filtering of designed compounds to prioritize those with favorable drug-like properties for synthesis. nih.govmdpi.com |

Expansion of Derivatization Strategies for Diversified Chemical Libraries

The 2-aminothiazole-4-carboxylate core offers multiple reactive sites for chemical modification, making it an excellent scaffold for the construction of diverse chemical libraries. Future research will focus on systematically exploring these derivatization pathways to generate novel compounds.

Modification of the 2-Amino Group: The primary amino group is a key handle for derivatization. It can be readily acylated to form amides, or reacted with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. nih.govnih.gov The synthesis of sulfonamides from this amino group is another important avenue. excli.de These modifications can significantly alter the electronic and steric properties of the molecule. nih.govnih.gov

Modification of the Carboxylate Group: The isopropyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid. jst.go.jp This acid can then be coupled with various amines or alcohols to generate a library of amides or different esters, a strategy that has been used to create 2-amino-thiazole-4-carboxamides. jst.go.jp

Multi-component Reactions: Developing novel multi-component reactions that utilize this compound as a building block will enable the rapid assembly of complex molecules in a single step, further expanding the accessible chemical diversity.

Systematic exploration of these derivatization strategies will lead to the creation of large and diverse libraries of compounds based on the this compound scaffold, which can then be screened for a wide range of chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing isopropyl 2-aminothiazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodology: The compound is typically synthesized via the Hantzsch thiazole synthesis. Ethyl or methyl esters (e.g., ethyl 2-aminothiazole-4-carboxylate) are common precursors, followed by transesterification with isopropyl alcohol under acidic or basic catalysis. Reaction parameters like temperature (60–80°C), solvent (ethanol or methanol), and catalyst choice (e.g., sulfuric acid or sodium isopropoxide) critically affect yields. For example, microwave-assisted synthesis reduces reaction time from 24 hours to 2–4 hours while maintaining >80% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology:

- NMR : ¹H NMR confirms the isopropyl group (δ 1.2–1.3 ppm for CH₃; δ 5.0–5.2 ppm for CH). ¹³C NMR identifies the ester carbonyl (δ ~165–170 ppm) and thiazole carbons (δ ~150–160 ppm) .

- FTIR : Key peaks include N–H stretch (~3300 cm⁻¹), C=O ester (1720–1740 cm⁻¹), and C=N thiazole (1600–1650 cm⁻¹) .

- HPLC-MS : Used to verify purity (>95%) and molecular ion ([M+H]+ at m/z 215.05) .

Q. What is the mechanism of action of 2-aminothiazole-4-carboxylate derivatives against Mycobacterium tuberculosis?

- Methodology: Derivatives inhibit β-ketoacyl-ACP synthase (mtFabH), disrupting mycolic acid biosynthesis. However, in vitro studies show dissociation between whole-cell activity (MIC = 0.06 mg/mL) and enzyme inhibition (IC₅₀ = 2.43 mM), suggesting off-target effects. Structure-activity relationship (SAR) studies recommend optimizing substituents at the 5-position (e.g., benzyl groups) for enhanced potency .

Advanced Research Questions

Q. How can contradictory data between in vitro enzyme inhibition and whole-cell antimicrobial activity be resolved?

- Methodology:

- Metabolomic Profiling : Use LC-MS to identify intracellular metabolites altered by the compound, revealing secondary targets.

- Membrane Permeability Assays : Measure compound uptake via fluorescence polarization (e.g., using nitrocefin hydrolysis in M. tuberculosis). Poor permeability may explain weak enzyme inhibition despite high whole-cell activity .

- Proteomic Knockdown : CRISPR interference (CRISPRi) to downregulate mtFabH and assess compound dependency .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

- Methodology:

- Prodrug Design : Replace the isopropyl ester with a phosphate ester (e.g., using PLGA nanoparticles for pH-sensitive release).

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance solubility by 5–10×.

- Micellar Encapsulation : Use PEG-PLGA copolymers to achieve >90% encapsulation efficiency and sustained release .

Q. How does pH influence the stability and reactivity of this compound in biological matrices?

- Methodology:

- pH-Rate Profiling : Conduct kinetic studies in buffers (pH 1–12) at 37°C. Hydrolysis of the ester group accelerates at pH > 8 (t₁/₂ < 2 hours).

- LC-MS Stability Assays : Monitor degradation products (e.g., free carboxylic acid) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

Q. What computational tools predict the binding affinity of 2-aminothiazole-4-carboxylate derivatives to bacterial targets?

- Methodology:

- Molecular Docking : Use AutoDock Vina with mtFabH (PDB: 1UZS) to prioritize derivatives with ΔG < −8 kcal/mol.

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å).

- QSAR Models : Train on datasets (e.g., ChEMBL) using Random Forest or SVM to predict MIC values .

Key Research Challenges

- Synthetic Scalability : Transesterification with isopropyl alcohol often requires excess reagent (5–10 eq.), complicating purification.

- Off-Target Effects : SAR optimization is needed to enhance selectivity for mtFabH over human FabH .

- Formulation Stability : Rapid hydrolysis in physiological conditions limits in vivo applicability without prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.